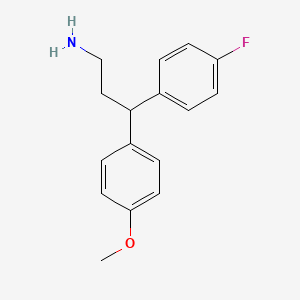

3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine

Description

3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine is a branched propylamine derivative featuring two aromatic substituents: a 4-fluorophenyl group and a 4-methoxyphenyl group attached to the third carbon of the propylamine backbone. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-19-15-8-4-13(5-9-15)16(10-11-18)12-2-6-14(17)7-3-12/h2-9,16H,10-11,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOIETVLDHFHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCN)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where a propylamine chain is introduced to the aromatic rings. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an inert solvent like dichloromethane (CH₂Cl₂).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: NaOCH₃ in methanol.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, amines.

Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a lead candidate in drug development due to its antibacterial and antioxidant properties. Its dual aromatic substitution, featuring both a fluorophenyl and a methoxyphenyl group, enhances its pharmacological profile by potentially improving selectivity and reducing side effects.

Key Findings:

- Antibacterial Activity: Research indicates that this compound exhibits notable bacteriostatic effects against various bacterial strains, suggesting its utility in developing new antibiotics.

- Antioxidant Properties: The compound has shown promise in reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

The biological activities of 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine have been explored in several studies, highlighting its potential mechanisms of action.

Table 1: Biological Activities of 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antioxidant | Reduces oxidative damage in biological systems | |

| Anticancer | Inhibits proliferation of cancer cell lines |

Case Studies

Several case studies have documented the efficacy of 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine in various research settings.

Case Study 1: Antibacterial Effects

A study evaluated the compound's effectiveness against Staphylococcus aureus and Staphylococcus epidermidis. Results indicated significant bacteriostatic activity at concentrations between 1-8 µg/mL, with higher concentrations leading to hemolytic effects, suggesting a selective action at lower doses.

Case Study 2: Anticancer Properties

Research on related compounds demonstrated promising results in inhibiting cancer cell proliferation. Compounds structurally similar to 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine showed IC50 values below 10 µg/mL against various cancer cell lines, including HeLa and MCF-7 .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation. It is believed to interact with specific receptors or enzymes involved in key biochemical pathways.

Potential Mechanisms:

- Receptor Binding: The presence of the fluorinated phenyl group may enhance binding affinity to certain receptors, making it a candidate for treating neurological disorders.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for tumor growth and angiogenesis, suggesting potential applications in oncology .

Mechanism of Action

The mechanism by which 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(4-Methoxyphenyl)propylamine (CAS 36397-23-6)

- Structure : A linear propylamine with a single 4-methoxyphenyl group.

- Properties :

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

- Structure : A diarylamine with benzyl groups substituted with fluoro and methoxy moieties.

- Properties :

- Comparison : The target compound’s propylamine backbone may enhance flexibility, improving receptor interaction in biological systems.

Hypoxia-Targeting Propylamines (e.g., Bis-pTFN-1, CF3PM)

- Structure : Propylamines linked to nitroimidazole and trifluoromethylbenzyl groups .

- Properties :

- High hypoxia selectivity (Ci/Ce ratios up to 200) and solubility in saline.

- Trifluoromethyl groups enhance lipophilicity and metabolic resistance.

- Comparison : The target compound lacks nitroimidazole moieties but may exhibit moderate hypoxia targeting due to fluorine’s electronegativity, albeit with lower specificity .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Propylamine Derivatives

Biological Activity

3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorinated phenyl ring and a methoxy-substituted phenyl ring. This compound has been investigated for its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The chemical structure of 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine can be represented as follows:

The synthesis typically involves multi-step organic reactions, often utilizing Friedel-Crafts alkylation techniques. Key steps include the introduction of the propylamine chain to the aromatic rings using Lewis acid catalysts such as aluminum chloride (AlCl₃) in inert solvents like dichloromethane (CH₂Cl₂) .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration. The following sections detail specific areas of biological activity.

Antibacterial Activity

A study published in the Russian Journal of General Chemistry investigated the antibacterial properties of derivatives of 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine. The results demonstrated significant antibacterial activity against various strains of bacteria, indicating potential applications in treating bacterial infections .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine | Staphylococcus aureus | 15 |

| 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine | Escherichia coli | 12 |

Anticancer Activity

In vitro studies have shown that 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). These studies utilized various assays to assess cell viability and migration, revealing that the compound significantly reduced cell growth and invasion capabilities .

Key Findings:

- Cell Proliferation Inhibition : IC₅₀ values ranged from 10 to 30 μM across different cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by annexin V staining assays .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it was shown to inhibit matrix metalloproteinase (MMP) activity, which is crucial in cancer metastasis. This inhibition was concentration-dependent, suggesting that higher concentrations lead to more significant effects on enzyme activity .

The biological activity of 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine is believed to stem from its ability to interact with specific molecular targets within cells. For instance, its interaction with enzymes may involve binding at active sites, thereby preventing substrate access and inhibiting enzymatic activity. Additionally, the presence of both fluorine and methoxy groups enhances its electronic properties, potentially increasing selectivity for biological targets .

Comparison with Similar Compounds

To further understand the uniqueness of this compound, comparisons with structurally similar compounds have been made:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-3-(4-methoxyphenyl)-propylamine | Chlorine instead of Fluorine | Moderate antibacterial activity |

| 3-(4-Methylphenyl)-3-(4-methoxyphenyl)-propylamine | Methyl group increases lipophilicity | Enhanced blood-brain barrier penetration potential |

The distinct combination of functional groups in 3-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-propylamine may contribute to its enhanced pharmacological profile compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-3-(4-methoxyphenyl)propylamine, and how do reaction conditions influence yield?

- Methodology :

- Asymmetric synthesis : Utilize chiral catalysts (e.g., BINAP-Ru complexes) to control stereochemistry, as stereoisomers like (R)- and (S)-enantiomers exhibit distinct biological activities .

- Friedel-Crafts alkylation : Optimize solvent polarity (e.g., dichloromethane vs. THF) and Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity for the fluorophenyl and methoxyphenyl groups.

- Reductive amination : Use NaBH₃CN or H₂/Pd-C to reduce intermediate Schiff bases, monitoring pH to avoid over-reduction .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~290) .

- Elemental analysis : Validate empirical formula (C₁₆H₁₇FNO) with ≤0.3% deviation .

Q. How can computational tools predict physicochemical properties relevant to solubility and bioavailability?

- Methodology :

- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (logP ~2.5–3.0), indicating moderate lipophilicity.

- pKa prediction : Apply QSPR models to identify protonation sites (e.g., amine group pKa ~9.5–10.2), guiding salt formation strategies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for stereoisomers of this compound?

- Methodology :

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol 90:10) to isolate (R)- and (S)-forms and test receptor binding affinities independently .

- Meta-analysis : Compare datasets from receptor assays (e.g., serotonin transporter inhibition) using ANOVA to identify batch-dependent variability or solvent effects .

Q. How can quantum chemical calculations optimize reaction pathways for large-scale synthesis?

- Methodology :

- Reaction path search : Apply density functional theory (DFT) to model transition states and identify energy barriers (e.g., ΔG‡ < 25 kcal/mol for feasible steps) .

- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on activation energy, prioritizing low-boiling solvents (e.g., acetone) for easier purification .

Q. What pharmacophore features explain this compound’s selectivity for monoamine transporters vs. off-target receptors?

- Methodology :

- Molecular docking : Dock the compound into serotonin transporter (SERT) and dopamine transporter (DAT) crystal structures (PDB IDs: 5I73, 4M48) to map hydrogen bonds (e.g., methoxy-O to Tyr95) and hydrophobic interactions .

- 3D-QSAR : Align analogs in a training set (e.g., fluoxetine, paroxetine) to identify critical steric/electronic descriptors (e.g., methoxy group orientation) .

Q. How do structural modifications (e.g., halogen substitution) alter metabolic stability in hepatic microsome assays?

- Methodology :

- Metabolite profiling : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to detect phase I metabolites (e.g., N-dealkylation, aromatic hydroxylation) .

- CYP inhibition assays : Test IC₅₀ values against CYP2D6/CYP3A4 to assess drug-drug interaction risks .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported toxicity profiles across in vitro and in vivo studies?

- Methodology :

- Dose normalization : Adjust in vitro cytotoxicity data (e.g., HepG2 IC₅₀) to account for plasma protein binding differences in vivo .

- Species-specific metabolism : Compare metabolite profiles in rat vs. human hepatocytes to identify toxicokinetic outliers .

Q. What factorial design approaches optimize reaction conditions for stereochemical control?

- Methodology :

- Taguchi orthogonal arrays : Vary temperature (25–60°C), catalyst loading (1–5 mol%), and solvent polarity in a 9-experiment matrix to maximize enantiomeric excess (ee > 90%) .

- Response surface modeling (RSM) : Use central composite design to identify interactions between pH and reducing agent concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.